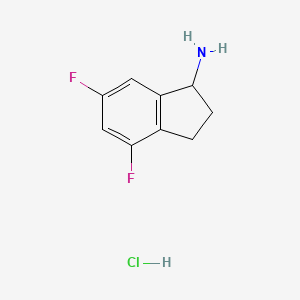
2-chloro-4-nitro-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-nitro-5-(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP and its derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-chloro-4-nitro-5-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of these elements is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving 2-chloro-4-nitro-5-(trifluoromethyl)pyridine are typically characterized by the exchange between chlorine and fluorine atoms . This process is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-4-nitro-5-(trifluoromethyl)pyridine are characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-4-nitro-5-(trifluoromethyl)pyridine involves the nitration of 2-chloro-5-(trifluoromethyl)pyridine followed by reduction of the nitro group.", "Starting Materials": [ "2-chloro-5-(trifluoromethyl)pyridine", "Nitric acid", "Sulfuric acid", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Nitration of 2-chloro-5-(trifluoromethyl)pyridine with a mixture of nitric acid and sulfuric acid to yield 2-chloro-4-nitro-5-(trifluoromethyl)pyridine", "Step 2: Reduction of the nitro group using hydrogen gas and palladium on carbon as a catalyst to yield 2-chloro-4-amino-5-(trifluoromethyl)pyridine", "Step 3: Chlorination of the amino group using a chlorinating agent such as thionyl chloride to yield 2-chloro-4-chloro-5-(trifluoromethyl)pyridine", "Step 4: Oxidation of the chloro group using an oxidizing agent such as hydrogen peroxide to yield 2-chloro-4-chloro-5-(trifluoromethyl)-3-nitropyridine", "Step 5: Reduction of the nitro group using hydrogen gas and palladium on carbon as a catalyst to yield the final product, 2-chloro-4-nitro-5-(trifluoromethyl)pyridine" ] } | |
Numéro CAS |
1807167-88-9 |
Nom du produit |
2-chloro-4-nitro-5-(trifluoromethyl)pyridine |
Formule moléculaire |
C6H2ClF3N2O2 |
Poids moléculaire |
226.5 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




